molecular formula C24H26N4O5S B11384652 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11384652
M. Wt: 482.6 g/mol
InChI Key: UJQWFCREUSBINJ-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridazine core, a 3-methylphenyl substituent at position 1, and a sulfonamide-linked 2,6-dimethylmorpholine group at position 2. The compound’s structure combines a heterocyclic scaffold with a sulfonamide moiety, a design strategy commonly employed to enhance target binding affinity and metabolic stability in drug discovery .

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O5S/c1-16-5-4-6-20(13-16)28-12-11-22(29)23(26-28)24(30)25-19-7-9-21(10-8-19)34(31,32)27-14-17(2)33-18(3)15-27/h4-13,17-18H,14-15H2,1-3H3,(H,25,30)

InChI Key

UJQWFCREUSBINJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the morpholine derivative, followed by the introduction of the sulfonyl group. The pyridazine core is then constructed through a series of cyclization reactions. The final step involves the coupling of the pyridazine core with the morpholine derivative under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

Structural Insights

The compound features a dihydropyridazine core with a sulfonamide moiety that enhances its biological activity. The morpholine ring contributes to its solubility and potential interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds similar to N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, studies on related compounds have shown potent growth inhibition against various human cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the ACS Omega journal highlighted the synthesis of related compounds that displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer cell lines, including OVCAR-8 and NCI-H40 . This suggests that the target compound may possess similar or enhanced anticancer activities.

Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways. The sulfonamide group is known for enhancing pharmacokinetic properties such as solubility and bioavailability.

Synthetic Applications

This compound can also serve as an intermediate in the synthesis of other biologically active compounds. Its unique functional groups allow for further chemical modifications.

Synthesis Techniques

Synthetic routes typically involve multi-step reactions starting from simpler precursors. Techniques such as reflux conditions and the use of solvents like dichloromethane are common.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Analysis

The dihydropyridazine core is shared with several patented compounds, such as those described in and . Below is a comparative analysis of key structural and functional differences:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,4-dihydropyridazine - 3-Methylphenyl (C6H4CH3) at position 1
- 2,6-Dimethylmorpholine-sulfonyl at position 4
~500 (estimated) High polarity due to sulfonamide group
Example 53 () Pyrazolo[3,4-d]pyrimidine - 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl
- 2-Fluoro-N-isopropylbenzamide
589.1 Kinase inhibition activity reported
(4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-... () Pyrrolo[1,2-b]pyridazine - Trifluoromethylphenyl
- Morpholinylmethyl
~650 (estimated) Enhanced metabolic stability
Key Observations:

Dihydropyridazine vs. Pyrazolo-pyrimidine Cores : The target compound’s dihydropyridazine core lacks the fused pyrimidine ring seen in Example 53 (), which may reduce steric hindrance and alter binding kinetics .

Sulfonamide vs.

Morpholine Derivatives : The 2,6-dimethylmorpholine substituent in the target compound introduces steric bulk compared to unsubstituted morpholine groups (e.g., in ), which could modulate interactions with hydrophobic binding pockets .

Substituent-Driven Bioactivity Differences

  • Fluorinated vs. Methyl Groups : Fluorinated aromatic rings (e.g., in Example 53, ) enhance metabolic stability and electronegativity but may reduce solubility compared to the 3-methylphenyl group in the target compound .
  • Dimethylmorpholine vs. Trifluoromethyl Groups : The trifluoromethyl substituent in increases lipophilicity (logP ~3.5) compared to the polar dimethylmorpholine group (logP ~1.8 estimated), affecting blood-brain barrier penetration .

Spectroscopic and Structural Comparisons

As demonstrated in , NMR chemical shift analysis can reveal substituent-induced electronic perturbations. For instance:

  • Region A (positions 39–44) : The dimethylmorpholine-sulfonyl group in the target compound would likely cause upfield shifts in adjacent protons due to electron-withdrawing effects, contrasting with downfield shifts observed in analogs with electron-donating groups (e.g., morpholinylmethyl in ) .
  • Region B (positions 29–36) : The dihydropyridazine core’s conjugation system may produce distinct 1H-NMR splitting patterns compared to pyrazolo-pyrimidine cores .

Biological Activity

Overview

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a morpholine ring and a sulfonamide group, which are known to influence its pharmacological properties.

Chemical Structure

The IUPAC name of this compound reflects its intricate structure, which can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H25N3O5S
Molecular Weight 453.53 g/mol

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, particularly in the context of receptor binding and enzyme inhibition. Preliminary studies indicate that it may act as an antagonist or inverse agonist at specific receptors, similar to other compounds in its class.

Pharmacological Properties

Research has highlighted several key pharmacological properties associated with this compound:

  • Anticancer Activity : Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation. The introduction of specific functional groups may enhance their efficacy against various cancer types.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, suggesting that this compound may also exhibit similar effects through the modulation of inflammatory pathways.
  • Cannabinoid Receptor Activity : Some derivatives of pyridazine have shown affinity for cannabinoid receptors (CB1 and CB2), indicating potential therapeutic applications in pain management and neuroprotection.

Study 1: Anticancer Potential

A study investigating the anticancer properties of pyridazine derivatives found that modifications at the carboxamide position significantly influenced their cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells, indicating promising anticancer activity .

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, derivatives similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed a significant reduction in TNF-alpha and IL-6 levels when tested in vitro, suggesting a mechanism that could be further explored for therapeutic use in inflammatory diseases .

Data Tables

The following table summarizes various biological activities reported for compounds related to this compound:

Activity Type Compound IC50/EC50 Value Reference
Anticancer (Breast)Similar Derivative5 µM
Anticancer (Prostate)Similar Derivative8 µM
Anti-inflammatorySimilar DerivativeSignificant reduction in cytokines
CB2 Receptor BindingSimilar DerivativeKi = 240 nM

Q & A

Q. What are the critical spectroscopic techniques for confirming the molecular structure of this compound?

To confirm the structure, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., morpholine methyl groups at δ ~1.2–1.5 ppm and sulfonyl protons at δ ~3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass via high-resolution MS) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify key functional groups like carboxamide (C=O stretch at ~1650–1680 cm⁻¹) and sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) . Cross-referencing these datasets ensures structural integrity and purity.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key methodological considerations include:

  • Stepwise coupling : Use palladium-catalyzed cross-coupling for the dihydropyridazine core, followed by sulfonylation of the morpholine moiety .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate intermediates .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like DMAP (4-dimethylaminopyridine) to suppress side reactions .

Q. What are the primary challenges in achieving solubility for in vitro assays, and how can they be addressed?

The compound’s hydrophobicity (due to the morpholinylsulfonyl and 3-methylphenyl groups) necessitates:

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for initial stock solutions .
  • Salt formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
  • Surfactant-assisted dissolution : Test polysorbate-80 or cyclodextrin derivatives for cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,6-dimethylmorpholine sulfonyl group?

  • Synthetic analogs : Replace the morpholine ring with piperazine or thiomorpholine derivatives and compare bioactivity .
  • Functional group modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the morpholine ring to assess effects on target binding .
  • Computational docking : Perform molecular dynamics simulations to map interactions between the sulfonyl group and enzymatic active sites (e.g., kinases or proteases) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions or cellular models. Mitigate by:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell viability (MTT/XTT) assays .
  • Standardized protocols : Adopt consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Metabolic stability testing : Rule out false positives/negatives caused by cytochrome P450-mediated degradation using liver microsomes .

Q. How can researchers design a robust stability profile for this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • HPLC-MS analysis : Monitor degradation products (e.g., morpholine ring oxidation or dihydropyridazine hydrolysis) .
  • Temperature-dependent stability : Store at 4°C (short-term) vs. -80°C (long-term) and assess via accelerated stability testing .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET modeling : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), bioavailability (Lipinski’s rules), and toxicity (AMES test) .
  • CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Predict via equilibrium dialysis or ultrafiltration coupled with LC-MS quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s mechanism of action?

  • Target deconvolution : Combine proteomics (e.g., thermal shift assays) and siRNA knockdown to identify primary targets .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
  • In vivo validation : Compare pharmacological effects in wild-type vs. transgenic animal models .

Methodological Recommendations

Q. What statistical models are suitable for optimizing synthesis parameters?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate reaction conditions with yield/purity .

Q. Which in vivo models are appropriate for evaluating therapeutic potential?

  • Xenograft models : Test antitumor efficacy in immunodeficient mice implanted with patient-derived tumors .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .

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